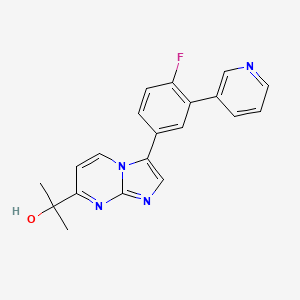

MRK-623

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H17FN4O |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol |

InChI |

InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3 |

InChI Key |

GFQMHVYMEKXHDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ulixertinib (BVD-523) in Glioblastoma

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma remains one of the most challenging malignancies to treat, largely due to its aggressive nature and the frequent dysregulation of critical cell signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is often constitutively activated in glioblastoma, driving tumor cell proliferation and survival.[1][2] Ulixertinib (also known as BVD-523 or by the likely mistyped research code MRK-623) is a first-in-class, potent, and selective inhibitor of the terminal kinases in this pathway, ERK1 and ERK2.[3][4][5] This document provides a detailed technical overview of the mechanism of action of ulixertinib in glioblastoma, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Ulixertinib is a reversible, ATP-competitive small molecule inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2. These kinases are the final and critical downstream effectors of the MAPK signaling cascade (also known as the RAS-RAF-MEK-ERK pathway). In many glioblastomas, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell division and survival.

By directly targeting ERK1/2, ulixertinib prevents the phosphorylation of numerous downstream substrates, including transcription factors and other kinases that are essential for cell cycle progression and survival. This mechanism offers a therapeutic advantage by inhibiting the pathway at its terminal node, which can potentially overcome resistance mechanisms that arise from upstream inhibitors (e.g., BRAF or MEK inhibitors). Preclinical studies have demonstrated that ulixertinib effectively inhibits tumor growth in cancer models with BRAF and RAS mutations.

Preclinical Efficacy in Glioblastoma Models

Ulixertinib has demonstrated significant antitumoral activity in various preclinical models of glioma, particularly those driven by MAPK pathway alterations like BRAF V600E mutations. Studies using patient-derived pediatric low-grade glioma (pLGG) cells have shown that ulixertinib can effectively reduce cell viability and inhibit MAPK pathway activity at clinically achievable concentrations.

In Vitro Data

The potency of ulixertinib has been quantified in several glioma cell lines. The tables below summarize key inhibitory concentrations (IC₅₀) from representative studies.

| Cell Line | Genetic Alteration | Assay Type | Parameter Measured | IC₅₀ Value | Reference |

| BT40 | BRAFV600E | Metabolic Activity | Cell Viability | 62.7 nM | |

| BT40 | BRAFV600E | MAPK Reporter Assay | Pathway Inhibition | ~10 nM | |

| DKFZ-BT66 | KIAA1549:BRAF-fusion | MAPK Reporter Assay | Pathway Inhibition | ~10 nM | |

| U251 | N/A | Proliferation/Migration | N/A | Significant Suppression |

In Vivo Data

In vivo studies using orthotopic patient-derived xenograft (PDX) models in mice have confirmed the potential of ulixertinib. The drug has been shown to penetrate brain tumor tissue, achieve concentrations above its in vitro IC₅₀, and exert on-target effects, leading to reduced tumor growth and significantly increased survival.

| Animal Model | Tumor Model | Treatment | Key Outcomes | Reference |

| NSG Mice | BT40 Orthotopic PDX (BRAFV600E) | Ulixertinib Monotherapy | Slowed tumor growth, significantly increased survival | |

| Zebrafish Embryos | BT40 & DKFZ-BT66 yolk sac injection | Ulixertinib + Binimetinib (MEKi) | Confirmed synergy | |

| Zebrafish Embryos | BT40 & DKFZ-BT66 yolk sac injection | Ulixertinib + Navitoclax (BH3 mimetic) | Confirmed synergy |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used in the preclinical evaluation of ulixertinib.

In Vitro Cell Viability Assay

This protocol describes a common method for assessing the effect of ulixertinib on the proliferation of glioblastoma cells.

-

Cell Seeding: Glioblastoma cells (e.g., BT40) are seeded into 96-well plates at a density of 2,000-5,000 cells per well in complete culture medium. Plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: A 12-point serial dilution of ulixertinib is prepared in culture medium. The medium in the plates is replaced with the medium containing the various concentrations of ulixertinib or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Plates are incubated for a period of 72 hours at 37°C and 5% CO₂.

-

Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The resulting data are normalized to vehicle-treated controls, and IC₅₀ curves are generated using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This protocol is used to confirm that ulixertinib inhibits the phosphorylation of ERK and its downstream targets.

-

Cell Treatment & Lysis: Glioblastoma cells are treated with various concentrations of ulixertinib for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-ERK/total ERK ratio indicates target engagement.

In Vivo Orthotopic Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of ulixertinib in a brain tumor model.

-

Tumor Implantation: Patient-derived glioblastoma cells (e.g., BT40) are stereotactically implanted into the brains of immunocompromised mice (e.g., NSG mice).

-

Tumor Growth & Randomization: Tumors are allowed to establish, which is often monitored by bioluminescence imaging. Once tumors reach a specified size, mice are randomized into vehicle control and ulixertinib treatment groups.

-

Drug Administration: Ulixertinib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily or twice daily).

-

Monitoring: Tumor growth is monitored regularly using non-invasive imaging. Animal body weight and overall health are also monitored as indicators of toxicity.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint. Survival is measured, and upon completion, brains are often harvested for pharmacokinetic and pharmacodynamic (e.g., Western blot for p-ERK) analysis to confirm drug delivery and on-target activity.

References

The Function of MRK-623 as a Liver X Receptor (LXR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-623, also known as LXR-623 and WAY-252623, is a synthetic, orally bioavailable agonist of the Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in the regulation of cholesterol metabolism, inflammation, and cellular proliferation. This technical guide provides an in-depth overview of the function and mechanism of action of this compound, with a focus on its differential activity towards LXR alpha (LXRα) and LXR beta (LXRβ). We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and Liver X Receptors

Liver X Receptors are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). Upon activation by endogenous oxysterols or synthetic agonists, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. The two isoforms, LXRα and LXRβ, exhibit distinct tissue distribution and physiological functions. LXRα is predominantly expressed in the liver, adipose tissue, intestine, and macrophages, where it is a key regulator of lipid metabolism. LXRβ is ubiquitously expressed and is implicated in a broader range of physiological processes, including cholesterol homeostasis in the central nervous system.

This compound is a potent LXR agonist with a notable preference for the LXRβ isoform.[1][2] This selectivity is a key feature of its pharmacological profile, as it has been suggested that LXRβ agonism may retain the beneficial effects on reverse cholesterol transport while minimizing the hyperlipidemic side effects associated with strong LXRα activation.[3] this compound is also characterized by its ability to penetrate the blood-brain barrier, opening avenues for its investigation in neurological disorders.[1][2]

Mechanism of Action

This compound functions as a dual agonist for both LXRα and LXRβ, albeit with significantly higher potency for LXRβ. Upon binding to the ligand-binding domain of the LXR, this compound induces a conformational change that promotes the recruitment of coactivators and the initiation of transcription of target genes.

The primary mechanism through which this compound exerts its effects on cholesterol homeostasis is by upregulating the expression of genes involved in reverse cholesterol transport. Key target genes include:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter facilitates the efflux of cholesterol from peripheral cells, such as macrophages, to lipid-poor apolipoprotein A-I (ApoA-I).

-

ATP-binding cassette transporter G1 (ABCG1): This transporter promotes cholesterol efflux to mature high-density lipoprotein (HDL) particles.

By inducing the expression of ABCA1 and ABCG1, this compound enhances the removal of excess cholesterol from peripheral tissues, a process that is central to the prevention and treatment of atherosclerosis.

In the context of cancer, particularly glioblastoma (GBM), this compound's mechanism involves the depletion of cellular cholesterol. It achieves this by suppressing the expression of the Low-Density Lipoprotein Receptor (LDLR), thereby inhibiting LDL uptake, while simultaneously promoting cholesterol efflux via ABCA1. This cholesterol depletion induces cell death in cholesterol-dependent cancer cells.

Quantitative Data

The following tables summarize the quantitative data on the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor/Cell Line | Value | Reference |

| IC50 | LXRα | 179 nM | |

| LXRβ | 24 nM | ||

| EC50 | ABCA1 gene expression (THP-1 cells) | 0.54 µM | |

| Triglyceride accumulation (HepG2 cells) | 1 µM | ||

| LXRβ transactivation (HuH7 cells) | 3.67 µM | ||

| LXRα transactivation (HuH7 cells) | 6.66 µM | ||

| ABCA1 expression (Human, population PK/PD) | 526 ng/mL | ||

| ABCG1 expression (Human, population PK/PD) | 729 ng/mL |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

| Parameter | Species | Dose | Value | Reference |

| Tmax | Healthy Humans | Single ascending dose | ~2 hours | |

| Terminal Half-life | Healthy Humans | Single ascending dose | 41-43 hours | |

| Atherosclerosis Reduction | LDLr knockout mice | 1.5, 5 mg/kg/day | Significant reduction | |

| Tumor Growth Inhibition | GBM mouse model | 400 mg/kg, p.o. | Tumor regression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

LXR Transactivation Assay

This assay is used to determine the ability of a compound to activate LXRα or LXRβ and drive the expression of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

Human hepatoma cells (e.g., HuH7) are cultured in a suitable medium.

-

Cells are co-transfected with two plasmids:

-

An expression vector for the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either human LXRα or LXRβ.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

-

Compound Treatment:

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of this compound.

-

The EC50 value, the concentration at which 50% of the maximal response is achieved, is determined by fitting the dose-response data to a sigmoidal curve.

-

Cholesterol Efflux Assay

This assay measures the capacity of this compound to promote the removal of cholesterol from cells, typically macrophages.

Methodology:

-

Cell Culture and Labeling:

-

Macrophage-like cells (e.g., differentiated THP-1 cells or J774 cells) are cultured.

-

Cells are labeled with a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) or radioactive cholesterol (e.g., [3H]cholesterol) for a specified period (e.g., 1-24 hours) to allow for incorporation into cellular cholesterol pools.

-

-

Equilibration and Treatment:

-

The labeling medium is removed, and cells are washed and then incubated in a serum-free medium to allow for the equilibration of the labeled cholesterol.

-

Cells are then treated with this compound or a vehicle control for a period sufficient to induce the expression of target genes (e.g., 18 hours).

-

-

Efflux Induction:

-

The treatment medium is replaced with a medium containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

Cells are incubated for a defined efflux period (e.g., 4 hours).

-

-

Quantification:

-

The amount of labeled cholesterol in the medium and remaining in the cells is quantified using a fluorometer or liquid scintillation counter.

-

-

Data Analysis:

-

Cholesterol efflux is calculated as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).

-

Gene Expression Analysis (Quantitative Real-Time PCR)

This method is used to quantify the changes in the mRNA levels of LXR target genes in response to this compound treatment.

Methodology:

-

Cell or Tissue Treatment:

-

Cells (e.g., peripheral blood mononuclear cells - PBMCs) or tissues from animals treated with this compound are harvested.

-

-

RNA Extraction and Reverse Transcription:

-

Total RNA is extracted from the samples using a suitable kit.

-

The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

-

Quantitative PCR (qPCR):

-

The cDNA is used as a template for qPCR using primers specific for the target genes (e.g., ABCA1, ABCG1) and a reference gene (e.g., GAPDH).

-

The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle-treated controls.

-

In Vivo Efficacy Studies

Atherosclerosis Model:

-

Animal Model: Low-density lipoprotein receptor knockout (LDLr-/-) mice are often used as they develop atherosclerosis spontaneously, especially when fed a high-fat diet.

-

Treatment: Mice are administered this compound orally at various doses for a prolonged period.

-

Outcome Assessment: The extent of atherosclerotic lesions in the aorta is quantified by staining with Oil Red O and subsequent image analysis.

Glioblastoma Model:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are intracranially injected with human glioblastoma cell lines (e.g., U87EGFRvIII) or patient-derived xenografts.

-

Treatment: Once tumors are established, mice are treated with this compound via oral gavage.

-

Outcome Assessment: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence or fluorescence imaging. Survival of the animals is also a key endpoint.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound and the workflows of the key experimental protocols.

Caption: this compound signaling pathway.

Caption: LXR transactivation assay workflow.

Caption: Cholesterol efflux assay workflow.

Conclusion

This compound is a potent and selective LXRβ agonist that has demonstrated significant effects on cholesterol metabolism and cancer cell viability. Its ability to upregulate key genes in reverse cholesterol transport, such as ABCA1 and ABCG1, underscores its potential in the treatment of atherosclerosis. Furthermore, its brain-penetrant nature and its mechanism of inducing cholesterol depletion in glioblastoma cells highlight a novel therapeutic avenue for this challenging malignancy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other LXR modulators. The distinct pharmacological profile of this compound, particularly its LXRβ selectivity, warrants continued investigation to fully elucidate its therapeutic potential and clinical utility.

References

MRK-623: A Technical Whitepaper on Brain Penetrance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-623 is a positive allosteric modulator of the GABA-A receptor with functional selectivity for the α2 and α3 subunits. This selectivity profile suggests a therapeutic potential for anxiolytic effects with a reduced sedative and amnestic side-effect profile compared to non-selective benzodiazepines, which also modulate the α1 and α5 subunits. While preclinical evidence points to its anxiolytic properties, publicly available quantitative data on its brain penetrance and detailed pharmacokinetic/pharmacodynamic relationships remain limited. This document synthesizes the available information on this compound, including its mechanism of action, binding affinities, and the general experimental approaches used to characterize compounds of this class. It aims to provide a comprehensive technical guide for researchers and drug development professionals interested in the therapeutic potential of subunit-selective GABA-A modulators.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its diverse subunit composition (α, β, γ, δ, ε, θ, π, and ρ) gives rise to a wide array of receptor subtypes with distinct pharmacological properties and regional distribution in the brain. The α subunits, in particular, have been a major focus of drug discovery, as they are associated with different physiological effects of benzodiazepines and other modulators. It is generally accepted that modulation of α1-containing receptors is primarily responsible for sedative effects, while activity at α2 and α3 subunits mediates anxiolytic and muscle relaxant properties. The α5 subunit is implicated in learning and memory.

This compound has been identified as a GABA-A receptor agonist with functional selectivity for the α2 and α3 subunits, positioning it as a potential non-sedating anxiolytic agent. This whitepaper will delve into the known characteristics of this compound, focusing on its brain penetrance and therapeutic potential, supported by available data and established experimental methodologies.

Pharmacology of this compound

Mechanism of Action

This compound acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABA-A receptor. By binding to this site, it enhances the effect of the endogenous ligand, GABA, increasing the frequency of chloride channel opening. This leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The key characteristic of this compound is its functional selectivity for GABA-A receptors containing α2 and α3 subunits over those containing α1 and α5 subunits.

Binding Affinity

Quantitative data on the binding affinity of this compound for different GABA-A receptor α subunits is available and summarized in the table below.

| Receptor Subunit | Binding Affinity (Ki, nM) |

| α1 | 0.85 |

| α2 | 3.7 |

| α3 | 4.0 |

| α5 | 0.53 |

Table 1: Binding affinities of this compound for human GABA-A receptor α subunits.

Brain Penetrance of this compound

The ability of a CNS-active drug to cross the blood-brain barrier (BBB) is critical for its efficacy. Brain penetrance is typically quantified by the brain-to-plasma concentration ratio (Kp) or the cerebrospinal fluid (CSF) to plasma concentration ratio.

As of the latest available information, specific quantitative data on the brain-to-plasma ratio or CSF concentration for this compound has not been publicly disclosed. However, it is described in the literature as a "brain penetrant" molecule. The assessment of brain penetrance for compounds like this compound typically involves preclinical studies in animal models.

General Experimental Protocol for Assessing Brain Penetrance

A common method to determine the brain-to-plasma ratio is as follows:

-

Animal Model: Typically, rodents (rats or mice) are used.

-

Compound Administration: this compound would be administered, often via oral or intravenous routes, at a pharmacologically relevant dose.

-

Sample Collection: At various time points after administration, blood and brain tissue samples are collected.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentration of this compound in both plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the drug in the brain by its concentration in the plasma at each time point. The unbound brain-to-plasma ratio (Kp,uu) is often calculated to provide a more accurate measure of the drug concentration at the target site.

Therapeutic Potential of this compound as a Non-Sedating Anxiolytic

The therapeutic rationale for this compound lies in its α2/α3 subunit selectivity. By avoiding significant modulation of the α1 subunit, it is hypothesized to produce anxiolytic effects without the pronounced sedation, amnesia, and ataxia associated with non-selective benzodiazepines like diazepam.

Preclinical Assessment of Anxiolytic Efficacy

The anxiolytic potential of compounds like this compound is evaluated in various animal models of anxiety. A standard and widely used model is the elevated plus-maze (EPM) test.

Detailed Experimental Protocol: Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

Procedure:

-

Animals: Adult male rats or mice are commonly used. They are habituated to the testing room for at least one hour before the experiment.

-

Treatment: Animals are divided into groups and administered either the vehicle control, a positive control (e.g., diazepam), or different doses of the test compound (this compound). The route of administration (e.g., intraperitoneal, oral) and pre-treatment time are optimized based on the pharmacokinetic profile of the compound.

-

Testing: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a set period, typically 5 minutes, by an overhead video camera.

-

Behavioral Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (a measure of general activity).

-

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The binding of this compound to the GABA-A receptor potentiates the action of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Preclinical Anxiolytic Drug Discovery

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anxiolytic compound like this compound.

Figure 2: A representative workflow for the preclinical development of an anxiolytic drug.

Conclusion

This compound represents a promising approach in the development of novel anxiolytics with an improved side-effect profile. Its functional selectivity for α2/α3-containing GABA-A receptors provides a strong rationale for its potential to separate anxiolytic efficacy from sedation. While the publicly available data on its brain penetrance and in vivo pharmacology are limited, the established methodologies for characterizing such compounds provide a clear path for its further investigation. The continued exploration of subunit-selective GABA-A modulators like this compound is a critical area of research with the potential to offer significant advancements in the treatment of anxiety disorders. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this compound.

LXRβ-Selective Agonist MRK-623: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver X receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] The two isoforms, LXRα and LXRβ, are encoded by distinct genes, with LXRα being highly expressed in metabolic tissues like the liver, and LXRβ being ubiquitously expressed, including throughout the central nervous system (CNS).[2] This widespread expression in the brain has positioned LXRβ as a promising therapeutic target for a range of neurological and neurodegenerative disorders. MRK-623 (also known as LXR-623 and WAY-252623) is a synthetic, orally bioavailable, and brain-penetrant LXR agonist with selectivity for the LXRβ isoform.[3][4] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing relevant biological pathways to support its application in neuroscience research.

Core Concepts: LXRβ Agonism in the CNS

Activation of LXRβ in the CNS modulates several key pathways implicated in neurodegenerative diseases:

-

Cholesterol Homeostasis: LXRβ activation upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE).[1] This facilitates the efflux of excess cholesterol from neurons and glial cells, a process that is crucial for maintaining cellular health and function.

-

Neuroinflammation: LXRβ agonists have demonstrated potent anti-inflammatory effects in the brain. They can suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response, and inhibit the production of pro-inflammatory mediators.

-

Amyloid-β and Tau Pathology: In the context of Alzheimer's disease, LXR agonism has been shown to enhance the clearance of amyloid-β (Aβ) peptides and may influence tau pathology. This is thought to occur through the upregulation of ApoE and other clearance-related genes, as well as by modulating the phagocytic activity of microglia.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetics of this compound in Healthy Volunteers (Single Ascending Doses)

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~2 hours | |

| Terminal Disposition Half-life (t1/2) | 41 - 43 hours | |

| Dose Proportionality | Cmax and AUC increase dose-proportionally |

Cmax: Maximum plasma concentration, AUC: Area under the concentration-time curve

Table 2: Pharmacodynamics of this compound in Healthy Volunteers (Single Ascending Doses)

| Biomarker | Effect | EC50 | Reference |

| ABCA1 Expression | Dose-dependent increase | 526 ng/mL | |

| ABCG1 Expression | Dose-dependent increase | 729 ng/mL |

EC50: Half-maximal effective concentration

Table 3: In Vitro Activity of this compound

| Target | IC50 | Reference |

| LXRα | 179 nM | |

| LXRβ | 24 nM |

IC50: Half-maximal inhibitory concentration

Table 4: Preclinical Efficacy of this compound in a Glioblastoma Xenograft Model

| Parameter | Treatment | Outcome | Reference |

| Tumor Growth | This compound (400 mg/kg, oral) | Significant reduction | |

| Target Gene Expression (in tumor) | This compound | Increased ABCA1, decreased LDLR | |

| Cell Death (in tumor) | This compound | Increased apoptosis |

LDLR: Low-density lipoprotein receptor

Signaling Pathways and Experimental Workflows

LXRβ Signaling Pathway

Caption: LXRβ signaling pathway activated by this compound.

Experimental Workflow: In Vivo Glioblastoma Xenograft Study

Caption: Workflow for a preclinical glioblastoma xenograft study.

Detailed Experimental Protocols

In Vivo Administration of LXR Agonist in a Mouse Model of Neuroinflammation

Objective: To assess the anti-inflammatory effects of an LXRβ agonist in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Materials:

-

LXRβ agonist (e.g., this compound)

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

C57BL/6 mice (8-10 weeks old)

-

Gavage needles

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Drug Preparation: Prepare the LXRβ agonist solution in the vehicle at the desired concentration.

-

Treatment: Administer the LXRβ agonist or vehicle to the mice via oral gavage daily for a pre-determined period (e.g., 7 days).

-

Induction of Neuroinflammation: On the final day of treatment, inject mice intraperitoneally with LPS (e.g., 1 mg/kg) or sterile saline.

-

Tissue Collection: 24 hours after LPS injection, euthanize the mice under deep anesthesia. Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

-

Brain Dissection: Carefully dissect the hippocampus and cortex from the brain on an ice-cold surface.

-

RNA Extraction: Homogenize the brain tissue and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of neuroinflammatory genes (e.g., TNF-α, IL-1β, iNOS) and LXR target genes (e.g., ABCA1, ABCG1). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

In Vitro Microglia Phagocytosis Assay

Objective: To evaluate the effect of LXRβ agonist treatment on the phagocytic capacity of microglia for amyloid-β.

Materials:

-

Primary microglial cells or a microglial cell line (e.g., BV-2)

-

LXRβ agonist (e.g., this compound)

-

Dimethyl sulfoxide (DMSO) as a vehicle

-

Fluorescently labeled fibrillar amyloid-β (fAβ) (e.g., HiLyte™ Fluor 488-labeled Aβ42)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microscope or plate reader

-

Trypan blue solution

Procedure:

-

Cell Seeding: Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the LXRβ agonist at various concentrations or with vehicle (DMSO) for 24 hours.

-

Phagocytosis Induction: Add fluorescently labeled fAβ to each well at a final concentration of 1 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

-

Quenching of Extracellular Fluorescence: Add Trypan blue solution (0.05%) to each well to quench the fluorescence of non-internalized fAβ.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove excess fAβ and Trypan blue.

-

Quantification:

-

Fluorescence Microscopy: Capture images of the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity per cell using image analysis software.

-

Plate Reader: Measure the fluorescence intensity of each well using a fluorescence plate reader.

-

-

Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the effect of the LXRβ agonist on phagocytosis.

Conclusion and Future Directions

The LXRβ-selective agonist this compound has demonstrated clear target engagement in both preclinical models and human studies, effectively upregulating key genes involved in cholesterol transport. Its ability to penetrate the blood-brain barrier makes it a molecule of significant interest for neuroscience research. However, the development of this compound was halted due to CNS-related adverse events observed at higher doses in a clinical trial. This highlights a critical challenge in the therapeutic application of LXR agonists.

Future research in this area should focus on:

-

Structure-Activity Relationship Studies: To design novel LXRβ-selective agonists with an improved safety profile, minimizing off-target effects and CNS-related adverse events.

-

Dose-Response Studies in Neurodegenerative Models: If safer LXRβ agonists are developed, comprehensive preclinical studies in relevant animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases will be crucial to establish efficacy and optimal dosing.

-

Combination Therapies: Investigating the synergistic effects of LXRβ agonists with other therapeutic agents targeting different pathological pathways in neurodegenerative diseases.

By addressing these challenges, the therapeutic potential of LXRβ agonism in treating a range of devastating neurological disorders may yet be realized. This technical guide provides a foundational resource for researchers to build upon in their exploration of this promising therapeutic strategy.

References

- 1. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Preclinical Studies and Discovery of LXR-623: An In-depth Technical Guide

Disclaimer: The compound "MRK-623" as specified in the query did not yield specific results in initial searches. However, extensive preclinical data is available for LXR-623 , also known as WAY-252623 , a Liver X Receptor (LXR) modulator. This guide will focus on the discovery and preclinical development of LXR-623, assuming it to be the compound of interest.

Executive Summary

LXR-623 (WAY-252623) is a synthetic, orally bioavailable, and brain-penetrant small molecule that functions as a Liver X Receptor (LXR) agonist. It exhibits a unique selectivity profile, acting as a partial agonist for LXRα and a full agonist for LXRβ. This profile was designed to harness the therapeutic benefits of LXR activation, such as promoting reverse cholesterol transport, while mitigating the lipogenic side effects associated with full LXRα agonism. Initially investigated for the treatment of atherosclerosis, LXR-623 has more recently been explored as a potential therapeutic for glioblastoma (GBM) due to its ability to cross the blood-brain barrier and induce cancer cell death by disrupting cholesterol homeostasis. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of LXR-623.

Discovery and Lead Optimization

LXR-623 emerged from a drug discovery program focused on identifying indazole-based LXR modulators with an improved therapeutic window compared to earlier LXR agonists. The goal was to develop a compound that retained the anti-atherosclerotic effects of LXR activation while minimizing the induction of hepatic triglyceride synthesis, a common side effect mediated by LXRα. The optimization process focused on achieving a differentiated profile of cofactor recruitment to the LXRα and LXRβ isoforms.

Mechanism of Action

LXR-623 exerts its effects by binding to and activating Liver X Receptors, which are ligand-activated transcription factors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism. As a heterodimer with the Retinoid X Receptor (RXR), activated LXR binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

The key mechanistic aspects of LXR-623 are:

-

Selective LXR Agonism: LXR-623 is a partial agonist of LXRα and a full agonist of LXRβ.[1] This selectivity is thought to reduce the expression of SREBP-1c, a key transcription factor in hepatic lipogenesis, thereby mitigating the risk of hypertriglyceridemia.

-

Reverse Cholesterol Transport: By activating LXRβ, LXR-623 upregulates the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1.[1][2] These transporters facilitate the efflux of excess cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to high-density lipoprotein (HDL) for transport back to the liver.

-

Anti-Cancer Effects in Glioblastoma: In glioblastoma cells, which are highly dependent on cholesterol uptake, LXR-623 activation of LXRβ leads to two key events:

-

Increased Cholesterol Efflux: Upregulation of ABCA1 promotes the removal of cholesterol from the cancer cells.

-

Decreased Cholesterol Uptake: LXR activation induces the expression of the E3 ubiquitin ligase IDOL (Inducible Degrader of the Low-Density Lipoprotein Receptor), which leads to the degradation of the LDL receptor (LDLR), thereby reducing the uptake of cholesterol-rich LDL particles.[3] This dual action of depleting cellular cholesterol stores induces apoptosis and inhibits tumor growth.[1]

-

Signaling Pathway of LXR-623 in Glioblastoma

Preclinical Pharmacology

In Vitro Activity

The in vitro activity of LXR-623 has been characterized in various assays to determine its potency, selectivity, and cellular effects.

| Parameter | LXRα | LXRβ | Assay System | Reference |

| IC50 (Binding) | 179 nM | 24 nM | Scintillation Proximity Assay | |

| EC50 (Transactivation) | 6.66 µM | 3.67 µM | Huh-7 cells (Gal4-LXR LBD) | |

| EC50 (ABCA1 Expression) | - | - | THP-1 cells | |

| EC50 (Triglyceride Accumulation) | 1 µM | - | HepG2 cells |

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, including mice, hamsters, monkeys, and humans. LXR-623 demonstrates good oral bioavailability and, notably, penetrates the blood-brain barrier.

| Species | Dose | Cmax | Tmax | Terminal Half-life | Reference |

| Healthy Humans | Single Ascending Dose | Dose-proportional | ~2 hours | 41-43 hours | |

| Mice | 400 mg/kg (p.o.) | ~10 µM (Plasma) | ~2 hours | Not reported | |

| Mice | 400 mg/kg (p.o.) | >10 µM (Brain) | ~2 hours | Not reported |

In Vivo Efficacy

In a low-density lipoprotein receptor knockout (LDLR-/-) mouse model of atherosclerosis, oral administration of LXR-623 resulted in a significant reduction in atherosclerotic lesion size without altering serum or hepatic cholesterol and triglycerides.

In orthotopic patient-derived xenograft (PDX) models of glioblastoma in immunodeficient mice, daily oral administration of LXR-623 (400 mg/kg) led to:

-

Significant inhibition of tumor growth.

-

Induction of apoptosis within the tumor.

-

Prolonged survival of the treated animals.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of LXR-623.

LXR Binding Assay (Scintillation Proximity Assay)

Principle: This assay measures the binding of a radiolabeled ligand to the LXR ligand-binding domain (LBD) in a homogeneous format. When the radioligand binds to the LXR-LBD immobilized on a scintillant-containing bead, it comes into close proximity, allowing the emitted radiation to stimulate the scintillant and produce a light signal.

General Protocol:

-

The human LXRα or LXRβ LBD is expressed as a glutathione S-transferase (GST) fusion protein.

-

The GST-LXR LBD is incubated with streptavidin-coated scintillation proximity assay (SPA) beads.

-

A radiolabeled LXR agonist (e.g., [³H]-T0901317) is added to the mixture.

-

Increasing concentrations of the test compound (LXR-623) are added to compete with the radioligand for binding to the LXR-LBD.

-

The plate is incubated to allow binding to reach equilibrium.

-

The light emitted from the SPA beads is measured using a microplate scintillation counter.

-

The IC50 value is determined by measuring the concentration of LXR-623 required to inhibit 50% of the specific binding of the radioligand.

Cell Viability and Apoptosis Assays

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells, whereas it enters dead cells, staining them blue.

General Protocol:

-

Glioblastoma cells are seeded in multi-well plates and treated with varying concentrations of LXR-623 for a specified duration (e.g., 3-5 days).

-

Cells are harvested and resuspended in phosphate-buffered saline (PBS).

-

A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

The mixture is incubated for a few minutes at room temperature.

-

The numbers of viable (unstained) and non-viable (blue) cells are counted using a hemocytometer under a light microscope.

-

The percentage of viable cells is calculated as (viable cell count / total cell count) x 100.

Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these cells. PI is a fluorescent nucleic acid intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

General Protocol:

-

Cells are treated with LXR-623 as described for the trypan blue assay.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Glioblastoma Xenograft Study

Principle: This study evaluates the anti-tumor efficacy of LXR-623 in a living organism using an animal model that mimics human glioblastoma.

General Protocol:

-

Cell Implantation: Patient-derived glioblastoma neurosphere cells, engineered to express a fluorescent protein (e.g., IRFP 720), are stereotactically injected into the brains of immunodeficient mice (e.g., nu/nu mice).

-

Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. LXR-623 is administered orally (e.g., by gavage) at a specified dose (e.g., 400 mg/kg) and schedule (e.g., daily). The vehicle control group receives the formulation without the active compound. A common formulation includes DMSO, PEG300, Tween 80, and saline.

-

Tumor Growth Monitoring: Tumor size is monitored non-invasively over time using an appropriate imaging modality, such as fluorescence molecular tomography (FMT).

-

Survival Analysis: The survival of the animals in each group is monitored, and Kaplan-Meier survival curves are generated.

-

Pharmacodynamic Analysis: At the end of the study, tumors and brains are harvested for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and LXR target gene expression (e.g., ABCA1, LDLR).

Experimental Workflow for In Vivo Glioblastoma Study

Conclusion

LXR-623 is a selective LXR modulator with a well-defined mechanism of action that has demonstrated promising preclinical activity in both atherosclerosis and glioblastoma models. Its ability to penetrate the blood-brain barrier and modulate cholesterol metabolism in cancer cells represents a novel therapeutic strategy for brain tumors. While early clinical development for atherosclerosis was discontinued, the compelling preclinical data in glioblastoma warrants further investigation into its potential as a CNS anti-cancer agent. This guide provides a foundational understanding of the preclinical data and methodologies that have characterized the development of LXR-623.

References

The LXR Agonist MRK-623: A Modulator of ABCA1 and IDOL Gene Expression in Cholesterol Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the effects of MRK-623, a synthetic Liver X Receptor (LXR) agonist, on the gene expression of ATP-binding cassette transporter A1 (ABCA1) and Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL). As key regulators of cholesterol homeostasis, the modulation of ABCA1 and IDOL by LXR agonists like this compound presents a promising therapeutic strategy for disorders related to lipid metabolism, including atherosclerosis.

Core Concepts: LXR, ABCA1, and IDOL in Cholesterol Regulation

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as ligand-activated transcription factors. They play a pivotal role in maintaining cholesterol balance by sensing intracellular oxysterol levels and subsequently regulating the expression of genes involved in cholesterol transport, efflux, and metabolism.

ABCA1 is a crucial membrane transporter that facilitates the efflux of cellular cholesterol and phospholipids to apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). This process, known as reverse cholesterol transport, is a major pathway for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. The transcriptional upregulation of the ABCA1 gene is a well-established consequence of LXR activation.

IDOL , an E3 ubiquitin ligase, is another critical LXR target gene. Upon its LXR-mediated induction, IDOL targets the Low-Density Lipoprotein Receptor (LDLR) for ubiquitination and subsequent degradation. This action reduces the uptake of LDL cholesterol into cells, thereby preventing cellular cholesterol overload.

The dual action of LXR agonists on both promoting cholesterol efflux via ABCA1 and limiting cholesterol uptake via IDOL makes them attractive candidates for therapeutic intervention in cardiovascular diseases.

Quantitative Effects of this compound on Gene Expression

This compound, as an LXR agonist, has been demonstrated to modulate the expression of both ABCA1 and IDOL. The following tables summarize the available quantitative data from preclinical and clinical studies.

Table 1: Effect of this compound on ABCA1 Gene Expression

| Species/Cell Type | Treatment Details | Outcome Measure | Result | Citation |

| Cynomolgus Monkey (whole blood) | Oral gavage, 15 mg/kg/day for 7 days | ABCA1 mRNA fold change vs. vehicle | 2.1-fold increase | |

| Cynomolgus Monkey (whole blood) | Oral gavage, 50 mg/kg/day for 7 days | ABCA1 mRNA fold change vs. vehicle | 3.4-fold increase | |

| Healthy Human Participants | Single ascending doses | EC50 for ABCA1 expression | 526 ng/mL | [1] |

Table 2: Effect of LXR Agonist on IDOL Gene Expression (using GW3965 as a representative LXR agonist)

| Species/Cell Type | Treatment Details | Outcome Measure | Result | Citation |

| Cynomolgus Monkey (liver) | Oral gavage, 10 mg/kg/day GW3965 for 7 days | IDOL mRNA fold change vs. vehicle | ~15-fold increase | [2] |

| Mouse (jejunum) | Oral gavage, GW3965 twice daily for 4.5 days | Idol mRNA fold change vs. vehicle | ~8-fold increase | [3] |

| Mouse (ileum) | Oral gavage, GW3965 twice daily for 4.5 days | Idol mRNA fold change vs. vehicle | ~6-fold increase | [3] |

Signaling Pathway and Experimental Workflow

The mechanism by which this compound influences ABCA1 and IDOL expression is through the activation of the LXR signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the effects of this compound.

Caption: LXR signaling pathway activated by this compound.

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the study of this compound's effects.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of ABCA1 and IDOL in response to this compound treatment.

1. RNA Isolation:

-

Culture cells (e.g., macrophages or hepatocytes) to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.

-

The reaction is typically carried out at 25°C for 10 minutes, 37°C for 120 minutes, and then inactivated at 85°C for 5 minutes.

3. qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (ABCA1, IDOL) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR using a real-time PCR system with a typical thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product when using SYBR Green.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Western Blot Analysis for Protein Expression

Objective: To determine the protein levels of ABCA1 and IDOL following this compound treatment.

1. Protein Extraction:

-

Treat cells as described for qPCR.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for ABCA1, IDOL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST to remove unbound secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cholesterol Efflux Assay

Objective: To measure the capacity of cells to efflux cholesterol to an acceptor following this compound treatment.

1. Cell Labeling and Treatment:

-

Plate cells (e.g., macrophages) in 24-well plates and label with a fluorescently-labeled cholesterol analog (e.g., NBD-cholesterol) or [³H]-cholesterol in serum-free media for 24 hours.

-

Wash the cells to remove excess label and then treat with this compound or vehicle control in serum-free media for a specified time (e.g., 18-24 hours) to allow for gene expression changes.

2. Efflux to Acceptor:

-

Remove the treatment media and wash the cells.

-

Add serum-free media containing a cholesterol acceptor, such as apoA-I (for ABCA1-mediated efflux) or HDL.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol efflux.

3. Quantification:

-

Collect the media (containing the effluxed cholesterol) and lyse the cells to determine the amount of cholesterol remaining in the cells.

-

Measure the fluorescence or radioactivity in both the media and the cell lysate.

-

Calculate the percentage of cholesterol efflux as: (fluorescence or cpm in media / (fluorescence or cpm in media + fluorescence or cpm in cell lysate)) x 100.

Conclusion

This compound, through its action as an LXR agonist, demonstrates a significant capacity to modulate the gene expression of key players in cholesterol metabolism, namely ABCA1 and IDOL. The upregulation of ABCA1 promotes cholesterol efflux from cells, while the induction of IDOL leads to the degradation of the LDLR, thereby reducing cholesterol uptake. This dual mechanism underscores the therapeutic potential of this compound and other LXR agonists in the management of dyslipidemia and the prevention of atherosclerosis. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field to further investigate the intricate roles of LXR signaling in metabolic diseases.

References

The Role of Anacetrapib (MRK-623) in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of anacetrapib, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), and its significant role in the modulation of reverse cholesterol transport (RCT). While the internal designation MRK-623 is not widely cited in peer-reviewed literature, the extensive research and clinical trial data for Merck's anacetrapib (MK-0859) offer a comprehensive understanding of this compound's mechanism of action and its effects on lipid metabolism. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Reverse Cholesterol Transport and CETP Inhibition

Reverse cholesterol transport is a critical physiological process for the removal of excess cholesterol from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, and its transport back to the liver for excretion.[1][2] High-density lipoprotein (HDL) particles are the primary mediators of this pathway.[1] A key regulator of HDL metabolism is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.

Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels and enhancing RCT, thereby potentially reducing the risk of atherosclerotic cardiovascular disease. Anacetrapib is a potent CETP inhibitor that has been extensively studied for its impact on lipid profiles and cardiovascular outcomes.[3][4]

Mechanism of Action of Anacetrapib

Anacetrapib binds to CETP, inhibiting its activity and thereby blocking the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins. This inhibition leads to a remodeling of lipoprotein particles, characterized by an increase in the concentration and size of HDL particles and a decrease in the cholesteryl ester content of LDL particles. The primary mechanism by which anacetrapib is proposed to enhance reverse cholesterol transport involves several key steps:

-

Increased HDL-C and apoA-I Levels: By preventing the transfer of cholesteryl esters out of HDL, anacetrapib leads to a significant and sustained increase in HDL-C and its primary apolipoprotein, apoA-I.

-

Enhanced Cholesterol Efflux Capacity: Studies have demonstrated that treatment with anacetrapib enhances the capacity of HDL particles to accept cholesterol from peripheral cells, a crucial initial step in RCT. This effect appears to be independent of the increase in HDL-C levels alone.

-

Promotion of Macrophage-to-Feces RCT: In vivo studies in animal models, such as the Syrian golden hamster, have shown that anacetrapib promotes the entire pathway of macrophage-to-feces reverse cholesterol transport. This indicates an overall enhancement of cholesterol removal from the body.

Signaling Pathway of Anacetrapib-Mediated Reverse Cholesterol Transport

Caption: Anacetrapib inhibits CETP, enhancing reverse cholesterol transport.

Quantitative Data on the Effects of Anacetrapib

Clinical trials have provided robust quantitative data on the effects of anacetrapib on lipid profiles. The following tables summarize key findings from major studies.

Table 1: Effects of Anacetrapib on Lipid Parameters (DEFINE Trial)

Data from a substudy of the DEFINE trial after 24 weeks of treatment with anacetrapib 100 mg daily versus placebo in patients with coronary heart disease.

| Parameter | Anacetrapib Group (Change from Baseline) | Placebo Group (Change from Baseline) | Percentage Change (Anacetrapib vs. Placebo) |

| HDL-C (mg/dL) | +60 | +6 | +145% |

| LDL-C (mg/dL) | -40 | 0 | -49% |

| ApoA-I (mg/dL) | +65 | 0 | +45% |

| ApoB (mg/dL) | -17 | 0 | -21% |

| Triglycerides (mg/dL) | -11 | 0 | -9% |

| Lp(a) (nmol/L) | -11 | 0 | -15% |

Table 2: Effects of Anacetrapib on Lipid Parameters (REVEAL Trial)

Data from the REVEAL trial at the study midpoint in patients with atherosclerotic vascular disease receiving atorvastatin therapy, treated with anacetrapib 100 mg daily versus placebo.

| Parameter | Anacetrapib Group (Mean Level) | Placebo Group (Mean Level) | Relative Difference |

| HDL-C (mg/dL) | 83 | 40 | +104% |

| Non-HDL-C (mg/dL) | 75 | 92 | -18% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of anacetrapib in reverse cholesterol transport.

In Vitro Cholesterol Efflux Assay

This assay measures the capacity of HDL in plasma to accept cholesterol from cultured macrophages.

Objective: To quantify the ability of plasma samples from anacetrapib- or placebo-treated subjects to promote cholesterol efflux from macrophage foam cells.

Materials:

-

J774 murine macrophage cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

[³H]-cholesterol or a fluorescently-labeled cholesterol analog (e.g., BODIPY-cholesterol)

-

Cyclic AMP (cAMP)

-

Apolipoprotein B (apoB)-depleted plasma from study subjects

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Cell Culture and Labeling:

-

Culture J774 macrophages in RPMI-1640 with 10% FBS.

-

Seed cells in 48-well plates and grow to confluence.

-

Label cells by incubating for 24 hours with medium containing [³H]-cholesterol (e.g., 1 µCi/mL).

-

-

Equilibration and Upregulation of ABCA1:

-

Wash the cells with serum-free medium.

-

Incubate the cells for 18 hours in serum-free medium containing 0.3 mM cAMP to upregulate the expression of the ABCA1 transporter.

-

-

Cholesterol Efflux:

-

Wash the cells with serum-free medium.

-

Add apoB-depleted plasma (typically at a 1-2% final concentration in serum-free medium) from study subjects to the wells.

-

Incubate for 4 hours to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the supernatant (medium containing effluxed cholesterol).

-

Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Cholesterol efflux is expressed as the percentage of the radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

-

% Efflux = [dpm (medium) / (dpm (medium) + dpm (cell lysate))] x 100.

-

Experimental Workflow: In Vitro Cholesterol Efflux Assay

Caption: Workflow for the in vitro cholesterol efflux assay.

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay

This assay provides a comprehensive in vivo measure of the entire RCT pathway.

Objective: To trace the movement of cholesterol from macrophages to feces in an animal model treated with anacetrapib.

Materials:

-

Syrian golden hamsters

-

Peritoneal macrophages harvested from donor hamsters

-

[³H]-cholesterol

-

Acetylated LDL (AcLDL)

-

Metabolic cages for feces collection

-

Scintillation counter

Protocol:

-

Preparation of [³H]-Cholesterol-Labeled Macrophage Foam Cells:

-

Harvest peritoneal macrophages from donor hamsters.

-

Culture the macrophages and load them with cholesterol by incubating with AcLDL and [³H]-cholesterol for 48 hours to form foam cells.

-

-

Animal Treatment:

-

Treat Syrian golden hamsters with anacetrapib (e.g., 60 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 2 weeks).

-

-

Injection of Labeled Cells:

-

Inject the [³H]-cholesterol-labeled macrophage foam cells intraperitoneally into the treated hamsters.

-

-

Sample Collection:

-

House the hamsters in metabolic cages.

-

Collect feces over a 48-hour period.

-

At the end of the study period, collect blood and harvest the liver.

-

-

Quantification of Radioactivity:

-

Extract lipids from plasma, liver, and feces.

-

Measure the amount of [³H]-cholesterol in each sample using a scintillation counter.

-

-

Analysis:

-

Determine the percentage of the injected radioactivity that is recovered in the feces, representing the completion of the RCT pathway.

-

CETP Activity Assay

This assay measures the activity of CETP in plasma samples.

Objective: To determine the level of CETP inhibition by anacetrapib.

Materials:

-

Fluorometric CETP activity assay kit (commercially available)

-

Donor particles (containing a self-quenched fluorescent lipid)

-

Acceptor particles

-

Plasma samples from study subjects

-

Fluorometric plate reader

Protocol:

-

Assay Preparation:

-

Prepare a standard curve using a known amount of the fluorescent lipid.

-

Dilute plasma samples as recommended by the kit manufacturer.

-

-

Reaction:

-

In a 96-well plate, combine the donor particles, acceptor particles, and the diluted plasma sample.

-

Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

-

-

Measurement:

-

Measure the increase in fluorescence intensity (e.g., excitation at 465 nm and emission at 535 nm) using a fluorometric plate reader. The transfer of the fluorescent lipid from the donor to the acceptor particle results in de-quenching and an increase in fluorescence.

-

-

Calculation:

-

Calculate the CETP activity based on the rate of increase in fluorescence, and compare it to the standard curve.

-

Determine the percentage of CETP inhibition in the anacetrapib-treated samples relative to the placebo-treated samples.

-

Conclusion

Anacetrapib (this compound) is a potent CETP inhibitor that significantly alters lipoprotein metabolism, leading to a marked increase in HDL-C and a reduction in LDL-C. The evidence strongly suggests that anacetrapib promotes reverse cholesterol transport by enhancing the cholesterol efflux capacity of HDL and facilitating the overall process of cholesterol removal from the body. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the complex mechanisms of CETP inhibition and its potential therapeutic applications in cardiovascular disease. While anacetrapib's development was discontinued by Merck for commercial reasons, the extensive data generated from its investigation continue to provide valuable insights into the role of CETP in lipid metabolism and atherosclerosis.

References

- 1. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

MRK-623: A Technical Guide to a Seminal Chemical Probe for Liver X Receptor (LXR) Research

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRK-623 (also known as WAY-252623), a synthetic Liver X Receptor (LXR) agonist. It details its pharmacological properties, mechanism of action, experimental applications, and its significance as a chemical probe for dissecting the roles of LXR isoforms. Despite its discontinuation in clinical development, this compound remains a valuable tool for preclinical research into LXR biology.

Introduction to Liver X Receptors and this compound

Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear transcription factors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation[1]. They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols, bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1)[2][3].

This compound is a potent, orally bioavailable, and brain-penetrant synthetic LXR modulator[4][5]. It was developed to selectively target LXRβ over LXRα, a strategy aimed at harnessing the anti-atherosclerotic benefits of LXR activation while minimizing the LXRα-mediated lipogenic side effects, such as increased hepatic triglyceride synthesis. Its unique profile as a partial agonist of LXRα and a full agonist of LXRβ makes it a critical tool for studying the distinct functions of these two receptor isoforms.

Physicochemical and Pharmacological Profile

This compound's utility as a chemical probe is defined by its specific binding characteristics, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | WAY-252623, LXR-623 |

| Molecular Formula | C₂₁H₁₂ClF₅N₂ |

| Molecular Weight | 422.78 g/mol |

| Purity | >99% (as reported by various suppliers) |

| Solubility | Soluble in DMSO and Ethanol |

Source:

Table 2: In Vitro Activity and Potency of this compound

| Parameter | Receptor | Value | Assay System |

| Binding Affinity (IC₅₀) | LXRα | 179 nM | Competitive Binding Assay |

| LXRβ | 24 nM | Competitive Binding Assay | |

| Functional Activity (EC₅₀) | LXRα | 6.66 µM | Gal4-LXRα Transactivation Assay (Huh-7 cells) |

| LXRβ | 3.67 µM | Gal4-LXRβ Transactivation Assay (Huh-7 cells) | |

| Target Gene Induction (EC₅₀) | - | 0.54 µM | ABCA1 Gene Expression (THP-1 cells) |

| Triglyceride Accumulation (EC₅₀) | - | 1.0 µM | Triglyceride Measurement (HepG2 cells) |

Source:

This compound exhibits approximately 7-fold greater binding affinity for LXRβ compared to LXRα. This selectivity is crucial for its profile as an LXRβ-preferential agonist.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose Study)

| Parameter | Value |

| Time to Peak Concentration (Tₘₐₓ) | ~2 hours |

| Terminal Disposition Half-life (t½) | 41 - 43 hours |

| Dose Proportionality | Cₘₐₓ and AUC are dose-proportional |

| Blood-Brain Barrier Penetration | Yes |

Source:

Mechanism of Action and Signaling Pathway

This compound functions by binding to the ligand-binding domain of LXRs. As a partial agonist for LXRα and a full agonist for LXRβ, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators. The LXR/RXR heterodimer then activates the transcription of target genes.

Key downstream effects include:

-

Upregulation of ABCA1 and ABCG1: These transporters are critical for mediating cholesterol efflux from cells, particularly macrophages, to HDL particles, a key step in reverse cholesterol transport.

-

Suppression of LDLR: In certain cancer cells, this compound has been shown to decrease the expression of the Low-Density Lipoprotein Receptor (LDLR), reducing cholesterol uptake.

-

Induction of Cell Death in Cancer: In glioblastoma (GBM) cells, the combined effect of inhibiting cholesterol uptake and promoting its efflux leads to cholesterol depletion and subsequent cell death.

Caption: LXR signaling pathway activated by this compound.

Experimental Protocols and Methodologies

This compound can be used in a variety of in vitro and in vivo experiments to probe LXR function.

In Vitro Assays

a) Cellular LXR Transactivation Assay (Luciferase Reporter)

-

Objective: To quantify the agonist activity of this compound on LXRα and LXRβ.

-

Cell Lines: Huh-7 or HepG2 human hepatoma cells are commonly used.

-

Methodology:

-

Co-transfect cells with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the LXRα or LXRβ ligand-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

Culture the transfected cells for 24 hours.

-

Treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content to control for transfection efficiency and cell viability.

-

Plot the dose-response curve to determine the EC₅₀ value.

-

b) Target Gene Expression Analysis (qRT-PCR)

-

Objective: To measure the induction of endogenous LXR target genes.

-

Cell Lines: Human THP-1 monocytes (differentiated into macrophages), peripheral blood mononuclear cells (PBMCs), or cancer cell lines like U87EGFRvIII.

-

Methodology:

-

Plate cells and allow them to adhere or differentiate as required.

-

Treat cells with this compound (e.g., 2-5 µM) or vehicle for a specified time (e.g., 18-48 hours).

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

In Vivo Studies

a) Atherosclerosis Mouse Model

-

Objective: To evaluate the anti-atherosclerotic efficacy of this compound.

-

Animal Model: LDL receptor knockout (LDLr⁻/⁻) mice fed a high-fat/high-cholesterol diet.

-

Methodology:

-